7-Hydrazinyl[1,2,4]triazolo[1,5-b][1,2,4]triazine
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Overview
Description
7-Hydrazinyl-[1,2,4]triazolo[1,5-b][1,2,4]triazine is a heterocyclic compound that belongs to the class of triazolo-triazines. These compounds are known for their unique structural features and potential applications in various fields, including medicinal chemistry and materials science. The structure of 7-Hydrazinyl-[1,2,4]triazolo[1,5-b][1,2,4]triazine consists of a fused ring system containing both triazole and triazine rings, which contributes to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydrazinyl-[1,2,4]triazolo[1,5-b][1,2,4]triazine typically involves the assembly of the triazine ring on the basis of a triazole-containing starting material or the assembly of a triazole ring starting from a triazine-containing compound . One common method involves the reaction of hydrazine derivatives with triazine precursors under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of 7-Hydrazinyl-[1,2,4]triazolo[1,5-b][1,2,4]triazine may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting parameters such as temperature, reaction time, and the concentration of reactants. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: 7-Hydrazinyl-[1,2,4]triazolo[1,5-b][1,2,4]triazine can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are facilitated by the presence of reactive functional groups within the molecule.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the hydrazinyl group to form corresponding oxides.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the compound to form hydrazine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the triazine ring, where nucleophiles such as amines or thiols replace existing substituents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can result in a variety of substituted triazolo-triazines.
Scientific Research Applications
Chemistry: It serves as a valuable building block for the synthesis of more complex polycyclic molecules.
Biology: The compound exhibits biological activity and has been investigated for its potential use as an antiviral and antidiabetic agent.
Medicine: Due to its structural similarity to purine bases, it has been explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: The compound’s unique properties make it suitable for use in materials science, particularly in the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of 7-Hydrazinyl-[1,2,4]triazolo[1,5-b][1,2,4]triazine involves its interaction with specific molecular targets and pathways . The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its structural modifications. For example, it may inhibit viral replication by targeting viral enzymes or modulate glucose metabolism by interacting with key enzymes involved in the process. The exact mechanism of action can vary based on the specific application and the molecular targets involved.
Comparison with Similar Compounds
Deaza Analogs: Compounds that have been characterized for their antidiabetic activity and share a similar triazolo-triazine core.
Uniqueness: 7-Hydrazinyl-[1,2,4]triazolo[1,5-b][1,2,4]triazine is unique due to its specific hydrazinyl substitution, which imparts distinct reactivity and biological activity compared to other triazolo-triazines
Properties
CAS No. |
89569-76-6 |
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Molecular Formula |
C4H5N7 |
Molecular Weight |
151.13 g/mol |
IUPAC Name |
[1,2,4]triazolo[1,5-b][1,2,4]triazin-7-ylhydrazine |
InChI |
InChI=1S/C4H5N7/c5-10-3-1-7-11-4(9-3)6-2-8-11/h1-2H,5H2,(H,6,8,9,10) |
InChI Key |
AWKFAVWNVSROJN-UHFFFAOYSA-N |
Canonical SMILES |
C1=NN2C(=NC=N2)N=C1NN |
Origin of Product |
United States |
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